Muscarine, iodide

Description

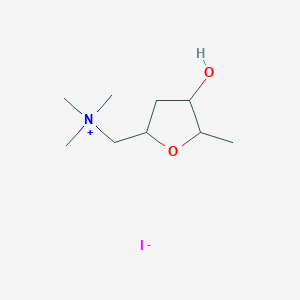

Muscarine iodide, a quaternary ammonium compound, is a naturally occurring alkaloid found in certain mushrooms (e.g., Amanita muscaria) and acts as a potent agonist of muscarinic acetylcholine receptors (mAChRs) . Structurally, it consists of a tetrahydrofuran ring substituted with hydroxyl and trimethylammonium groups, with iodide as the counterion. Its stereochemistry (L-(+)-isomer) is critical for receptor binding and activity, as demonstrated by molecular orbital calculations showing spatial alignment of heteroatoms that mimic acetylcholine . Muscarine iodide’s crystal structure (orthorhombic space group P2₁2₁2₁) differs from muscarine chloride (P2₁2₁2), suggesting iodide’s influence on molecular packing and intermolecular interactions . Pharmacologically, it induces parasympathetic responses, including salivation, bradycardia, and smooth muscle contraction, which are fully antagonized by atropine .

Properties

IUPAC Name |

(4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFYONXEPDMBPE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereospecific Synthesis from D-Glucose

Key steps (Source):

- Chiral precursor derivation : D-glucose serves as the starting material.

- Cyclization : 3,5-di-O-mesyl derivative undergoes stereospecific cyclization to form 2,5-anhydro-D-mannitol derivative.

- Hydrogenation : Catalytic hydrogenation of an unsaturated intermediate ensures correct stereochemistry.

- Epimerization : Mitsunobu reaction facilitates C-4 epimerization of alcohol intermediates.

- High enantiomeric purity (chiral pool strategy avoids racemization).

- Modular design allows synthesis of 5-substituted analogues.

Zinc-Mediated Synthesis from S-(-)-Ethyl Lactate

Five-step protocol (Source):

- Etherification : S-(-)-ethyl lactate → 2,6-dichlorobenzyl ether (90% yield).

- Reduction : DIBAL-H reduces ester to aldehyde.

- Aqueous allylation : Zinc-mediated stereoselective allylation in H₂O/NH₄Cl (85% yield, anti:syn = 71:29).

- Iodocyclization : I₂-mediated cyclization (85% yield).

- Quaternization : Trimethylamine in ethanol produces (+)-muscarine iodide (60% yield).

Critical observation :

Aqueous conditions reversed chelation-control stereoselectivity compared to traditional Grignard reactions:

| Solvent System | anti:syn Ratio |

|---|---|

| Ether (Mg reagent) | 40:60 |

| H₂O (Zn reagent) | 71:29 |

This method achieved 99% optical purity with a total yield of 39% from ethyl lactate.

Formulation Preparation Guidelines

Stock solution preparation (Source):

| Concentration (mg/mL) | DMSO Volume (μL) | PEG300 (μL) | Tween 80 (μL) |

|---|---|---|---|

| 1 | 3320.4 | 1660.2 | 1660.2 |

| 10 | 332.0 | 166.0 | 166.0 |

In vivo formulation protocol :

- Dissolve in DMSO.

- Add PEG300 and Tween 80 sequentially.

- Clarify solution before each solvent addition.

Comparative Analysis of Methods

| Parameter | D-Glucose Route | Ethyl Lactate Route |

|---|---|---|

| Starting Material | Renewable chiral pool | Low-cost chiral auxiliary |

| Total Steps | 7 | 5 |

| Key Stereocontrol | Cyclization | Aqueous allylation |

| Overall Yield | ~25% | 39% |

Both routes avoid chromatographic resolution of diastereomers, making them scalable for pharmacological studies. The ethyl lactate route is notably more efficient, while the glucose-derived method offers greater flexibility for structural modifications.

Chemical Reactions Analysis

Enzymatic Resolution and Quaternization

A foundational synthesis involves:

-

Oxidation and enzymatic hydrolysis : Performic acid oxidation of N-acetylcrotylglycine yields a diol resolved using hog kidney acylase I to isolate the L-isomer .

-

Deamination : Treatment with nitrous acid produces 4-hydroxy-5-methyl-2-tetrahydrofuran carboxylic acid, retaining configuration at position 2 .

-

Amide formation and reduction : Reaction with dimethylamine forms N,N-dimethylamides, reduced with LiAlH<sub>4</sub> to yield intermediates .

-

Quaternization : Methyl iodide reacts with the reduced product to produce (+)-muscarine iodide (65–81% yields) .

Organometallic Allylation

An alternative route from S-(-)-ethyl lactate includes:

-

Allylation : Zinc-mediated allylation in aqueous NH<sub>4</sub>Cl yields anti/syn diastereomers (7:1 ratio) .

-

Iodocyclization : Iodine in acetonitrile induces cyclization (85% yield) .

-

Ammoniation : Trimethylamine in ethanol completes quaternization, yielding (+)-muscarine iodide (60% yield) .

Reaction Conditions and Yields

Key reaction parameters and efficiencies are summarized below:

Stereochemical Specificity

The oxolane ring’s conformation dictates reactivity:

-

Crystal structure analysis reveals a 4T<sub>0</sub> twisted conformation for the oxolane ring, stabilized by O–H···O hydrogen bonds with the iodide anion .

-

Deuterated analogs (e.g., (+)-muscarine-d<sub>9</sub> iodide) retain stereochemical integrity during synthesis, enabling isotopic labeling for metabolic studies.

Stability and Solubility

-

Solubility : Highly soluble in water (30.12 mg/mL, 100 mM) .

-

Thermal stability : Decomposes above 150°C; stored at -20°C to prevent degradation .

-

Hydrolytic stability : Resists hydrolysis in neutral aqueous solutions but degrades under strongly acidic/basic conditions .

Pharmacological Reactivity

Though primarily biochemical, muscarine iodide’s cholinergic activity stems from:

-

Receptor binding : Agonizes M<sub>1</sub>–M<sub>5</sub> muscarinic receptors via G-protein coupling, mimicking acetylcholine .

-

Signal modulation : Activates phospholipase C (M<sub>1</sub>, M<sub>3</sub>, M<sub>5</sub>) or inhibits cAMP (M<sub>2</sub>, M<sub>4</sub>) .

Synthetic Byproducts and Isomerism

-

Epimuscarine : A minor isomer forms during allylation, differing in hydroxyl group configuration .

-

Allo-muscarine : Generated via non-enzymatic pathways, exhibiting reduced receptor affinity .

Analytical Characterization

Scientific Research Applications

Muscarine, iodide has a wide range of scientific research applications:

Mechanism of Action

Muscarine, iodide exerts its effects by binding to muscarinic acetylcholine receptors, which are G-protein-coupled receptors found in various tissues . This binding mimics the action of acetylcholine, leading to the activation of intracellular signaling pathways that regulate physiological processes such as heart rate, glandular secretion, and smooth muscle contraction . The specific molecular targets include the M1, M2, M3, M4, and M5 subtypes of muscarinic receptors, each of which has distinct roles in the body .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Parameters of Muscarine Derivatives and Analogs

- Acetylcholine : Shares spatial alignment of heteroatoms with muscarine but lacks the rigid oxolane ring, leading to lower receptor specificity .

- Muscarone : A synthetic analog with a ketone group; interacts with mAChRs via the opposite face compared to muscarine, resulting in distinct efficacy profiles .

- Quaternary Ammonium Analogs : Tetramethylphosphonium and sulfonium iodides exhibit weaker muscarinic activity due to reduced hydrogen-bonding capacity and steric hindrance .

Functional and Pharmacological Comparison

Table 2: Receptor Affinity and Pharmacological Effects

- Potency : Muscarine iodide is ~100-fold more potent than acetylcholine due to its resistance to acetylcholinesterase and optimal receptor conformation .

Metabolic and Signaling Pathways

- Phospholipid Metabolism: Muscarine increases [³H]inositol phosphate accumulation in ganglionic neurons, primarily in cell bodies, whereas vasopressin targets neuropil regions .

- Synaptic Modulation : Muscarine enhances spontaneous excitatory transmission in PV interneurons via presynaptic mAChRs, reducing evoked EPSC amplitude (paired-pulse ratio ↑ 22%) .

Table 3: Toxicity and Detection

Biological Activity

Muscarine iodide is a quaternary ammonium compound that acts as a muscarinic acetylcholine receptor (mAChR) agonist . It mimics the effects of acetylcholine, a neurotransmitter involved in various physiological processes, including muscle contraction and modulation of neuronal activity. This compound has garnered interest due to its potential therapeutic applications and its role in neurological research.

- Chemical Name: 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide

- Molecular Weight: 301.17 g/mol

- Formula: C₉H₂₀INO₂

- CAS Number: 24570-49-8

- PubChem ID: 102226

- Storage Conditions: Store at -20°C

Biological Activity

Muscarine iodide primarily functions as an agonist at muscarinic acetylcholine receptors. These receptors are classified into five subtypes (M1-M5), with varying roles in the central and peripheral nervous systems:

- M1: Primarily located in the brain; involved in cognitive functions.

- M2: Found in the heart; regulates heart rate.

- M3: Present in glands and smooth muscles; mediates secretory functions and muscle contraction.

- M4: Involved in neurotransmitter release inhibition.

- M5: Less understood; primarily located in the brain.

Upon binding to muscarinic receptors, muscarine iodide initiates a cascade of intracellular events leading to physiological effects such as increased glandular secretion, modulation of heart rate, and alteration of smooth muscle contraction. The binding affinity and selectivity for different mAChR subtypes can vary, influencing its pharmacological profile.

Case Studies and Experimental Data

-

Alzheimer's Disease Studies:

Research indicates that muscarinic receptor binding is reduced in Alzheimer's patients. A study using single-photon emission tomography (SPET) revealed decreased binding in mildly affected patients compared to age-matched controls, suggesting a potential role for muscarinic agonists like muscarine iodide in therapeutic strategies for cognitive enhancement in dementia . -

Synthesis and Derivatives:

Various studies have explored the synthesis of muscarine analogues to enhance biological activity or modify receptor selectivity. For instance, modifications involving oxolane rings have demonstrated altered binding profiles and biological activities . -

Binding Affinity Studies:

Binding affinity experiments have shown that muscarine iodide interacts with mAChRs across different tissues, with competitive binding characteristics noted in cerebral cortex and lung tissues . These studies provide insight into the compound's potential therapeutic applications, particularly in respiratory disorders.

Comparative Analysis of Muscarine Iodide with Other Compounds

| Compound | Type | Binding Affinity (Ki) | Primary Action |

|---|---|---|---|

| Muscarine Iodide | mAChR Agonist | 12-77 nM | Cognitive enhancement |

| Mequitamium Iodide | mAChR Antagonist | 12-77 nM | Antihistamine effects |

| Novel Dioxane Analogs | mAChR Antagonists | Varies | Potential treatment for CNS disorders |

Q & A

Basic: What experimental methods are recommended for detecting muscarine iodide in biological samples?

Answer:

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for detecting muscarine iodide in biological matrices due to its high sensitivity and specificity. Researchers should:

- Prepare calibration curves using muscarine iodide standards (e.g., 0.1–100 ng/mL) .

- Use deuterated internal standards (if available) to correct for matrix effects.

- Validate the method via spike-recovery experiments in relevant biological fluids (e.g., plasma, tissue homogenates) .

- Ensure chromatographic separation to avoid interference from structurally similar compounds (e.g., choline derivatives) .

Basic: How to design a receptor-binding assay for muscarinic acetylcholine receptors (mAChRs) using muscarine iodide?

Answer:

A radioligand displacement assay is commonly used:

- Step 1: Select a radiolabeled antagonist (e.g.,

-N-methylscopolamine) and prepare membrane fractions from transfected cells or target tissues (e.g., brain homogenates) . - Step 2: Incubate membranes with the radioligand and increasing concentrations of muscarine iodide (e.g., 1 nM–10 µM) to generate competition curves.

- Step 3: Calculate IC₅₀ values using nonlinear regression and convert to Kᵢ using the Cheng-Prusoff equation .

- Validation: Compare results with positive controls (e.g., atropine for nonspecific binding) .

Basic: What are the critical parameters for ensuring reproducibility in muscarine iodide synthesis?

Answer:

Key factors include:

- Purity of precursors: Use high-purity trimethylamine and iodinated intermediates to avoid side reactions .

- Reaction conditions: Optimize temperature (e.g., 25°C for 24 hours) and solvent polarity (e.g., methanol/water mixtures) to favor quaternary ammonium salt formation .

- Characterization: Confirm identity via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Report melting points and specific rotation values .

Advanced: How to resolve discrepancies in reported EC₅₀ values for muscarine iodide across mAChR subtypes?

Answer:

Discrepancies may arise from assay conditions or receptor expression levels. Mitigation strategies:

- Standardize cell lines: Use identical transfected cell systems (e.g., CHO-K1 for M1–M5 subtypes) to minimize variability in receptor density .

- Control for allosteric modulation: Include reference PAMs (e.g., ML380 for M5 mAChR) to contextualize agonist potency .

- Statistical rigor: Apply meta-analysis tools to aggregate data from multiple studies, accounting for assay heterogeneity (e.g., temperature, buffer composition) .

Advanced: What computational approaches are effective for modeling muscarine iodide’s receptor interactions?

Answer:

Molecular dynamics (MD) simulations and docking studies can elucidate binding mechanisms:

- Docking: Use crystal structures of mAChRs (e.g., PDB ID: 5CXV) to predict binding poses of muscarine iodide. Compare with known agonists (e.g., acetylcholine) .

- MD simulations: Run 100-ns simulations in explicit solvent to analyze stability of ligand-receptor interactions (e.g., hydrogen bonds with Asp105/Asn382 in M1 mAChR) .

- Validation: Correlate computational findings with mutagenesis data (e.g., alanine scanning of binding pockets) .

Advanced: How to address cross-reactivity of muscarine iodide in assays with other cholinergic ligands?

Answer:

- Pharmacological profiling: Test muscarine iodide against a panel of receptors (e.g., nicotinic, adrenergic) using broad-spectrum binding assays .

- Functional assays: Use calcium mobilization or ERK phosphorylation assays to confirm subtype-specific activation (e.g., M1 vs. M3 mAChR) .

- Analytical specificity: Employ orthogonal detection methods (e.g., LC-MS for quantification, electrophysiology for functional validation) .

Basic: What guidelines should be followed for reporting muscarine iodide experiments in publications?

Answer:

Adhere to the IMRAD structure and journal-specific guidelines:

- Methods: Detail synthesis protocols, assay conditions (e.g., buffer pH, incubation times), and statistical tests .

- Data presentation: Include raw data (e.g., dose-response curves) in supplementary materials. Use tables to summarize EC₅₀/IC₅₀ values across subtypes (see example below) .

- Ethics: Disclose conflicts of interest and animal/human subject approval codes .

Example Table:

| mAChR Subtype | EC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| M1 | 0.19 | Calcium flux | |

| M5 | 0.61 | ERK phosphorylation |

Advanced: How to optimize muscarine iodide’s stability in long-term in vivo studies?

Answer:

- Formulation: Use lyophilized muscarine iodide reconstituted in isotonic saline (pH 4.5–5.0) to prevent hydrolysis .

- Storage: Store aliquots at -80°C under argon to avoid oxidation. Monitor degradation via UPLC-MS every 3 months .

- In vivo monitoring: Collect plasma/tissue samples at multiple timepoints to assess pharmacokinetic stability .

Basic: What literature review strategies are recommended for contextualizing muscarine iodide research?

Answer:

- Database searches: Use PubMed, SciFinder, and Web of Science with keywords (e.g., “muscarinic agonist,” “iodide salt,” “receptor affinity”) .

- Filtering: Limit results to review articles (1990–2025) and prioritize high-impact journals (e.g., Journal of Medicinal Chemistry) .

- Citation tracking: Use tools like Connected Papers to map seminal studies and identify knowledge gaps .

Advanced: How to design a study investigating muscarine iodide’s role in neurodegenerative disease models?

Answer:

- Animal models: Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) and administer muscarine iodide via intracerebroventricular infusion .

- Endpoints: Measure cognitive performance (Morris water maze), amyloid-β levels (ELISA), and mAChR expression (qPCR) .

- Controls: Include vehicle-treated groups and reference drugs (e.g., donepezil) .

- Data analysis: Apply mixed-effects models to account for inter-individual variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.